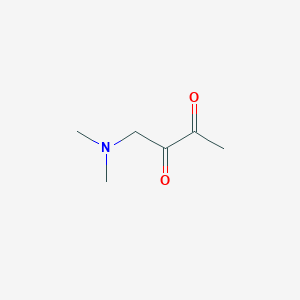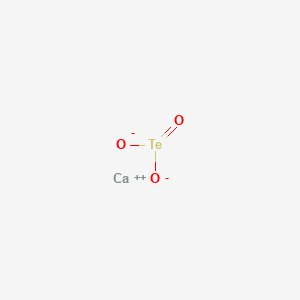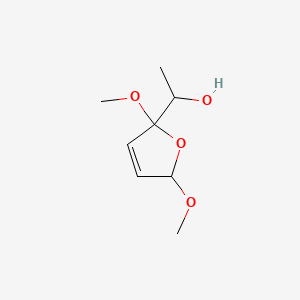
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is an organic compound with the molecular formula C8H14O4 It is a derivative of furan, characterized by the presence of two methoxy groups and a hydroxyl group attached to the furan ring
Métodos De Preparación
The synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol typically involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with an appropriate alcohol under acidic or basic conditions. One common method includes the use of K10 montmorillonite as a catalyst, which facilitates the α-alkoxyalkylation process at elevated temperatures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol can be compared with other similar compounds such as:
2,5-Dimethoxy-2,5-dihydrofuran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,5-Dimethoxytetrahydrofuran: Contains an additional methylene group, altering its chemical properties and reactivity.
2,5-Dihydro-2,5-dimethoxyfuran: Similar structure but different reactivity due to the absence of the hydroxyl group.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxy-2H-furan-5-yl)ethanol |
InChI |
InChI=1S/C8H14O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-7,9H,1-3H3 |
Clave InChI |
OHXZDCYIALCSNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(C=CC(O1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
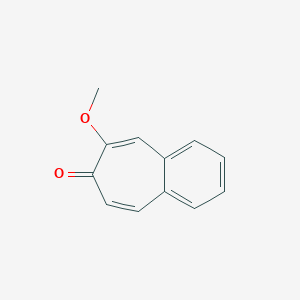
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
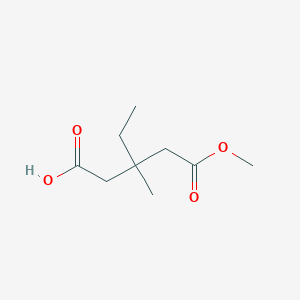
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
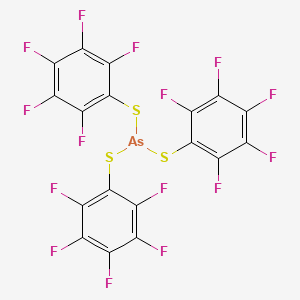
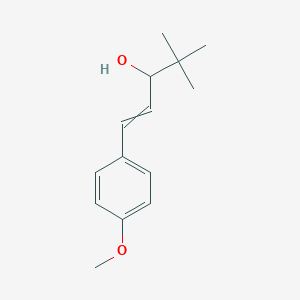
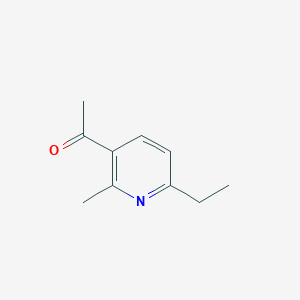
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
